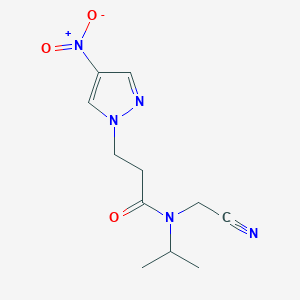
N-(Cyanomethyl)-3-(4-nitropyrazol-1-yl)-N-propan-2-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanomethyl)-3-(4-nitropyrazol-1-yl)-N-propan-2-ylpropanamide: is a synthetic organic compound characterized by the presence of a nitropyrazole ring, a cyanomethyl group, and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-3-(4-nitropyrazol-1-yl)-N-propan-2-ylpropanamide typically involves multiple steps:
Formation of the Nitropyrazole Ring: The initial step involves the nitration of pyrazole to introduce the nitro group at the desired position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable halomethyl compound (e.g., bromomethyl cyanide) with the nitropyrazole derivative in the presence of a base such as potassium carbonate.
Amidation Reaction: The final step involves the formation of the propanamide moiety. This can be achieved by reacting the intermediate product with isopropylamine under appropriate conditions, typically in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines under suitable conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents to modify the nitro group.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Bases like sodium hydride or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products
Reduction of Nitro Group: Produces corresponding amines.
Substitution Reactions: Can yield a variety of functionalized derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Potential use in the design of ligands for coordination chemistry.
Biology and Medicine
Pharmacological Studies: Investigated for potential pharmacological activities due to the presence of the nitropyrazole moiety, which is known to exhibit various biological activities.
Industry
Material Science:
Mécanisme D'action
The mechanism of action of N-(Cyanomethyl)-3-(4-nitropyrazol-1-yl)-N-propan-2-ylpropanamide would depend on its specific application. In pharmacological contexts, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Cyanomethyl)-3-(4-nitropyrazol-1-yl)-N-methylpropanamide: Similar structure but with a methyl group instead of an isopropyl group.
N-(Cyanomethyl)-3-(4-nitropyrazol-1-yl)-N-ethylpropanamide: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
N-(Cyanomethyl)-3-(4-nitropyrazol-1-yl)-N-propan-2-ylpropanamide is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the isopropyl group may influence its steric and electronic properties, affecting its reactivity and interactions with other molecules.
Propriétés
IUPAC Name |
N-(cyanomethyl)-3-(4-nitropyrazol-1-yl)-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c1-9(2)15(6-4-12)11(17)3-5-14-8-10(7-13-14)16(18)19/h7-9H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROZUMAKKBWGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#N)C(=O)CCN1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














